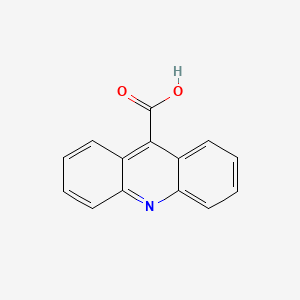

6-Oxybenzo(a)pyrene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of substituted pyrenes, which includes benzo(a)pyrene, has been studied extensively . The pyrene nucleus is a valuable component for materials, supramolecular and biological chemistry, due to its photophysical/electronic properties and extended rigid structure .Chemical Reactions Analysis

Benzo(a)pyrene, in its singlet excited state, could react with oxygen, resulting in fluorescence quenching . Additionally, effective intersystem crossing can occur from its singlet state to the triplet state .Physical And Chemical Properties Analysis

Benzo(a)pyrene is an odorless, silver-gray to black solid . Its boiling point is 5612°F, and its freezing point/melting point is 3497-3515°F . The molecular weight is 252.32 .Applications De Recherche Scientifique

Photochemical Generation of Nitric Oxide

6-Oxybenzo(a)pyrene, as a derivative of 6-nitrobenzo[a]pyrene, has been studied for its ability to release nitric oxide (NO) under visible-light irradiation. The photochemical generation of NO and the formation of the 6-oxyBaP radical have been confirmed, indicating potential applications in the development of new types of NO donors (Fukuhara, Kurihara, & Miyata, 2001).

Organic Semiconductors for OLED Devices

Research has shown the transformation of tetrabromo pyrene, closely related to 6-Oxybenzo(a)pyrene, into tetrasubstituted carbazole and phenothiazine derivatives. These derivatives have been used successfully as an active light-emitting layer in organic light-emitting diodes (OLEDs), demonstrating promising device performance with blue and green emission (Salunke et al., 2016).

Protective Effects on Neurotoxicity

A study investigating the protective effects of noradrenaline on benzo[a]pyrene-induced oxidative stress in brain tumor cell lines indicates a possible application of 6-Oxybenzo(a)pyrene in understanding and mitigating neurotoxicity. This research suggests its potential as a model compound in studying the mechanisms of neurotoxicity and protective interventions (Patri & Singh, 2019).

Environmental Pollutant Analysis

6-Oxybenzo(a)pyrene, being a component of the broader group of polycyclic aromatic compounds (PACs), has relevance in environmental studies. Research on the occurrence, sources, and human health risk assessment of PACs in urban soils highlights the importance of understanding the distribution and impact of compounds like 6-Oxybenzo(a)pyrene in the environment (Dreij et al., 2019).

Understanding Mutagenicity and Carcinogenicity

Studies on dibenzo[a,l]pyrene (DB[a,l]P), a related compound, have provided insights into the mechanisms of oral carcinogenesis. This research offers a perspective on how 6-Oxybenzo(a)pyrene could be used to study mutagenicity and carcinogenic pathways, contributing to our understanding of environmental and tobacco smoke-induced carcinogenesis (Chen et al., 2013).

Mécanisme D'action

Orientations Futures

Future research on benzo(a)pyrene degradation is proposed, specifically in the context of the development of “omics” approaches . These results lay a foundation for further understanding of the carcinogenic mechanism of benzo(a)pyrene and provide insight into the photo-degradation mechanism of this molecule .

Propriétés

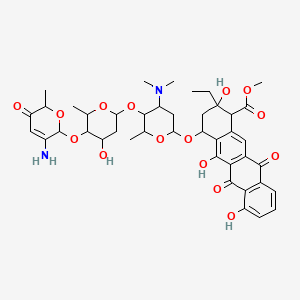

InChI |

InChI=1S/C20H11O/c21-20-16-7-2-1-6-14(16)15-10-8-12-4-3-5-13-9-11-17(20)19(15)18(12)13/h1-11H | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHJRQIADWAMHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C2[O])C=CC5=CC=CC(=C54)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20943203 | |

| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Oxybenzo(a)pyrene | |

CAS RN |

20928-82-9 | |

| Record name | 6-Oxybenzo(a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020928829 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Benzo[pqr]tetraphen-6-yl)oxidanyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20943203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)benzyl]piperazinium chloride](/img/structure/B1205193.png)

![2,4-Dioxaspiro[5.5]undec-8-ene, 3-(2-furanyl)-](/img/structure/B1205196.png)